N-(3,4-dichlorophenyl)-3-oxobutanamide

Overview

Description

Molecular Structure Analysis

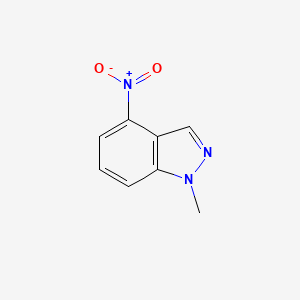

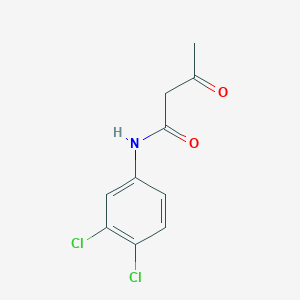

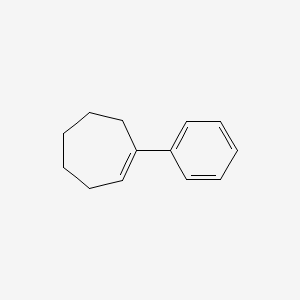

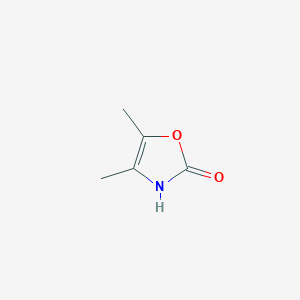

The molecular structure of “N-(3,4-dichlorophenyl)-3-oxobutanamide” can be inferred from its name. It likely contains a butanamide group (a four-carbon chain with a carbonyl (C=O) and an amine (NH2) group) attached to a 3,4-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3 and 4 positions) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Crystal Structure Optimization

The semi-empirical quantum chemical calculations using the MOPAC2009 program have optimized the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide. The Austin Model 1 (AM1) and Parametrization Model 6 (PM6) methods provided insights into the conformational discrepancies and crystal packing, showing good agreement with X-ray crystal data. The study highlighted the involvement of oxygen and chlorine atoms in crystal packing interactions and examined the aromaticity of the phenyl ring using HOMED calculations (Jotani, 2012).

Synthesis and Biological Potential

A series of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides were synthesized from N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. These compounds, after undergoing cyclocondensation, demonstrated significant antimicrobial activities, hinting at their potential as biological agents (Akbari et al., 2008).

Molecular Docking and Pharmacological Importance

Spectroscopic and structural investigations of derivatives of 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid revealed their potential as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Theoretical Ultraviolet–Visible spectra analysis and Auto-dock studies suggested that these butanoic acid derivatives could inhibit Placenta growth factor (PIGF-1) and possess good biological activities, which could be of pharmacological importance (Vanasundari et al., 2018).

Environmental Pollutant Degradation

Laccase isoenzymes from Pleurotus ostreatus HAUCC 162 were studied for their ability to degrade environmental pollutants like chlorophenols (CPs), nitrophenols (NPs), and sulfonamide antibiotics (SAs). These enzymes efficiently degraded these pollutants using a laccase-mediator system (LMS), demonstrating the potential application of laccase in environmental biotechnology for pollutant removal (Zhuo et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

N-(3,4-dichlorophenyl)-3-oxobutanamide, also known as Propanil, primarily targets the photosynthesis process in plants . It is a widely used contact herbicide, particularly in rice production .

Mode of Action

Propanil’s mode of action is the inhibition of photosynthesis and CO2 fixation in plants . During photosynthesis, a chlorophyll molecule absorbs one photon (light) and loses one electron, starting an electron transport chain reaction leading to the conversion of CO2 to carbohydrate precursors . Propanil inhibits this electron transport chain reaction, thereby inhibiting the further development of the weed .

Biochemical Pathways

The primary biochemical pathway affected by Propanil is the photosynthesis pathway in plants . By inhibiting the electron transport chain reaction in photosynthesis, Propanil disrupts the plant’s ability to convert CO2 into carbohydrate precursors, which are essential for plant growth and development .

Result of Action

The result of Propanil’s action is the inhibition of weed growth. By disrupting the photosynthesis process, Propanil prevents weeds from producing the energy and carbohydrate precursors they need to grow . This results in the death of the weed, allowing the desired plants (like rice) to grow without competition .

Action Environment

The action of Propanil can be influenced by various environmental factors. For instance, the persistence of Propanil in soil and aquatic environments can lead to the accumulation of toxic degradation products, such as chloroanilines . Additionally, intensive use of Propanil and natural selection have caused some weeds to become resistant to Propanil .

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAFBORSRKBCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358173 | |

| Record name | N-(3,4-dichlorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51309-24-1 | |

| Record name | N-(3,4-dichlorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)